
Antitubercular agent-32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-32 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in inhibiting the growth of drug-resistant strains of Mycobacterium tuberculosis, making it a significant addition to the arsenal of antitubercular drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-32 involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole and substituted hydrazine hydrates in the presence of sodium hydroxide as a catalyst in ethanol at room temperature . The reaction is typically carried out in a one-pot multicomponent manner, which simplifies the process and reduces reaction time.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antitubercular activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to improve its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of antitubercular activity and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Antitubercular agent-32 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antitubercular agents.
Biology: The compound is used in biological studies to understand its interaction with Mycobacterium tuberculosis and its mechanism of action.
Medicine: this compound is being explored for its potential use in treating drug-resistant tuberculosis, offering a new line of defense against this persistent disease.
Industry: The compound’s synthesis and production methods are studied to optimize industrial-scale manufacturing processes.
Mecanismo De Acción
Antitubercular agent-32 exerts its effects by inhibiting the enzyme arabinosyltransferase, which is crucial for the biosynthesis of the mycobacterial cell wall . By disrupting the cell wall synthesis, the compound effectively halts the growth and replication of Mycobacterium tuberculosis. The molecular targets and pathways involved include the inhibition of DNA-dependent RNA polymerase, further preventing bacterial protein synthesis and transcription .
Comparación Con Compuestos Similares
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids in the mycobacterial cell wall.
Rifampicin: Another first-line drug that inhibits DNA-dependent RNA polymerase.
Ethambutol: Inhibits arabinosyltransferase, similar to antitubercular agent-32.
Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions.
Uniqueness: this compound stands out due to its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Unlike some of the traditional drugs, it has shown a lower propensity for resistance development, making it a valuable addition to the treatment regimen for tuberculosis.
Propiedades
Fórmula molecular |
C22H28N4O5S2 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
2-[4-(cyclohexylmethyl)-4,7-diazaspiro[2.5]octan-7-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C22H28N4O5S2/c1-33(30,31)16-11-17-19(18(12-16)26(28)29)32-21(23-20(17)27)24-9-10-25(22(14-24)7-8-22)13-15-5-3-2-4-6-15/h11-12,15H,2-10,13-14H2,1H3 |
Clave InChI |
WDMGWMXNDMKIHQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(C4(C3)CC4)CC5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
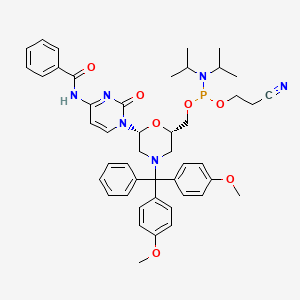
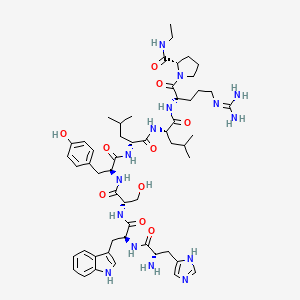

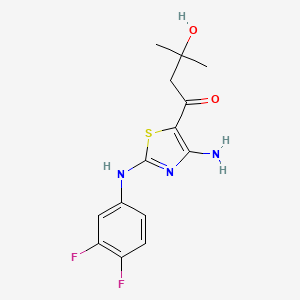
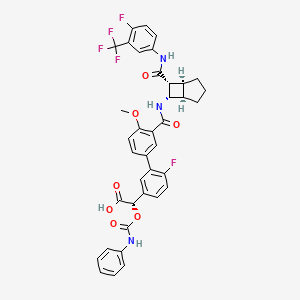

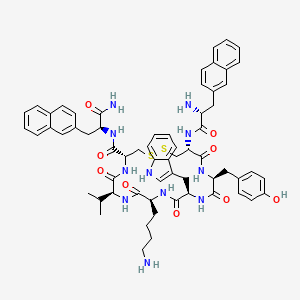
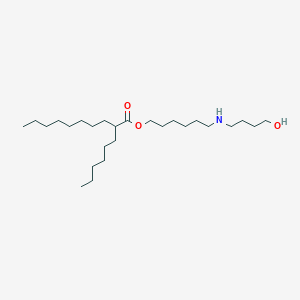
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
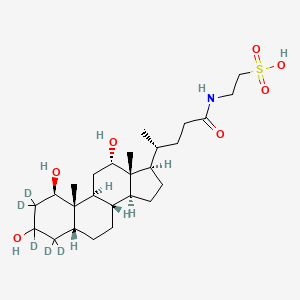
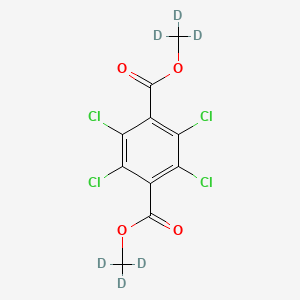
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
